1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione
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Overview
Description
1-[2-(BUTANE-1-SULFONYL)ETHYL]-1,2-DIHYDROPYRIDINE-2-THIONE is an organic compound characterized by its unique structure, which includes a dihydropyridine ring and a butane-1-sulfonyl group
Preparation Methods
The synthesis of 1-[2-(BUTANE-1-SULFONYL)ETHYL]-1,2-DIHYDROPYRIDINE-2-THIONE typically involves nucleophilic substitution reactions. One common method includes the reaction of a dihydropyridine derivative with a butane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the substitution . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[2-(BUTANE-1-SULFONYL)ETHYL]-1,2-DIHYDROPYRIDINE-2-THIONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at the dihydropyridine ring, using reagents like halogens or nitrating agents
Scientific Research Applications
1-[2-(BUTANE-1-SULFONYL)ETHYL]-1,2-DIHYDROPYRIDINE-2-THIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[2-(BUTANE-1-SULFONYL)ETHYL]-1,2-DIHYDROPYRIDINE-2-THIONE involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, including nucleophilic attacks, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-[2-(BUTANE-1-SULFONYL)ETHYL]-1,2-DIHYDROPYRIDINE-2-THIONE can be compared with other sulfonyl-containing compounds, such as:
2-(butane-1-sulfonyl)ethylamine: This compound has a similar sulfonyl group but differs in its amine functionality.
2-[2-(butane-1-sulfonyl)ethyl]-1,3-dioxane: This compound contains a dioxane ring instead of a dihydropyridine ring. The uniqueness of 1-[2-(BUTANE-1-SULFONYL)ETHYL]-1,2-DIHYDROPYRIDINE-2-THIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NO2S2 |
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Molecular Weight |
259.4 g/mol |
IUPAC Name |
1-(2-butylsulfonylethyl)pyridine-2-thione |
InChI |
InChI=1S/C11H17NO2S2/c1-2-3-9-16(13,14)10-8-12-7-5-4-6-11(12)15/h4-7H,2-3,8-10H2,1H3 |
InChI Key |
RMLPAVZFGUWENJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)CCN1C=CC=CC1=S |
Origin of Product |
United States |
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